N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-NITROBENZAMIDE HYDROCHLORIDE
Description
This compound is a benzamide derivative featuring a benzothiazole core linked to a dimethylaminoethyl group and a nitro-substituted benzene ring. Its hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmacological studies. The benzothiazole moiety is known for its role in medicinal chemistry, particularly in antimicrobial and anticancer agents, while the dimethylaminoethyl group contributes to basicity and membrane permeability . The nitro group at the 3-position of the benzamide may influence electronic properties and binding affinity to biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S.ClH/c1-20(2)10-11-21(18-19-15-8-3-4-9-16(15)26-18)17(23)13-6-5-7-14(12-13)22(24)25;/h3-9,12H,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUZPXAHKDOGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-NITROBENZAMIDE HYDROCHLORIDE typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Amidation: The final step involves the reaction of the benzothiazole derivative with 2-(dimethylamino)ethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-NITROBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
Benzothiazole Core Modifications :
- The target compound’s simple benzothiazole contrasts with fused triazole-benzothiazole systems (e.g., ), which may enhance metabolic stability but reduce synthetic accessibility.
- Fluorination in increases electronegativity and target selectivity, whereas the nitro group in the target compound may act as a hydrogen-bond acceptor or electron-withdrawing group .
Substituent Effects: The dimethylaminoethyl group in the target compound and improves solubility and interaction with charged residues in binding pockets. In contrast, thiourea linkers in enhance antibacterial activity but may introduce toxicity risks.
Biological Activity Trends :
- Compounds with benzothiazole-thiourea linkers (e.g., ) show broad-spectrum antibacterial activity, while sulfonyl-containing analogs (e.g., ) are more likely to inhibit enzymes like carbonic anhydrase. The target compound’s activity remains speculative but could align with these trends.
Research Findings and Data
Computational and Experimental Insights
- Lipophilicity: The dimethylaminoethyl group in the target compound reduces logP compared to non-polar analogs (e.g., ), enhancing aqueous solubility .
- Toxicity : Thiourea-containing analogs may exhibit higher hepatotoxicity due to metabolic liberation of thioureas, whereas the target compound’s amide linker is more stable.
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-nitrobenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₅ClN₄O₂S
- Molecular Weight : 304.81 g/mol
- CAS Number : 1177362-00-3
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, focusing on its effects on specific biological targets and pathways.
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against several enzymes, which is crucial for its therapeutic potential. For instance, it has been shown to interact with the Apelin receptor and the angiotensin II receptor, with an EC50 value greater than 100 µM, suggesting moderate affinity in biochemical assays .
2. Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant pathogens in healthcare settings. The mechanism of action involves disruption of bacterial cell membranes and inhibition of vital metabolic pathways .
3. Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of the compound against cancer cell lines. The results indicated that it could induce apoptosis in certain cancer cells, notably in breast cancer models (e.g., MCF-7 and MDA-MB-231), where it showed a synergistic effect when combined with doxorubicin .
The biological mechanisms by which this compound exerts its effects include:
- Receptor Modulation : The compound is believed to modulate receptor activity, impacting signaling pathways associated with cell growth and survival.
- Oxidative Stress Response : It may influence the Nrf2-Keap1 pathway, enhancing cellular defenses against oxidative stress .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
